

Spectral Analysis of 4-(Bromomethyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 4-(Bromomethyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the versatile organic intermediate, **4-(Bromomethyl)phenol**. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **4-(Bromomethyl)phenol**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3 - 6.7	Multiplet	4H	Aromatic protons (AA'BB' system)
~7.0 - 4.0	Broad Singlet	1H	Phenolic hydroxyl proton (-OH)
~4.45	Singlet	2H	Bromomethyl protons (-CH ₂ Br)

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~155	Aromatic Carbon (C-OH)
~130	Aromatic Carbons (C-H)
~115	Aromatic Carbons (C-H)
~30.1	Bromomethyl Carbon (-CH ₂ Br)

Table 3: IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3600 - 3200	Strong, Broad	O-H Stretch	Phenolic Hydroxyl
3100 - 3000	Medium	C-H Stretch	Aromatic
1600 - 1450	Medium-Strong	C=C Stretch	Aromatic Ring
~1220	Strong	C-O Stretch	Phenol
700 - 600	Strong	C-Br Stretch	Alkyl Halide

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
188/186	Moderate	[M] ⁺ (Molecular Ion)
107	High	[M - Br] ⁺
93	Moderate	[M - CH ₂ Br] ⁺
79/81	Moderate	[Br] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for **4-(Bromomethyl)phenol**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **4-(Bromomethyl)phenol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **4-(Bromomethyl)phenol** onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction (Direct Insertion Probe):

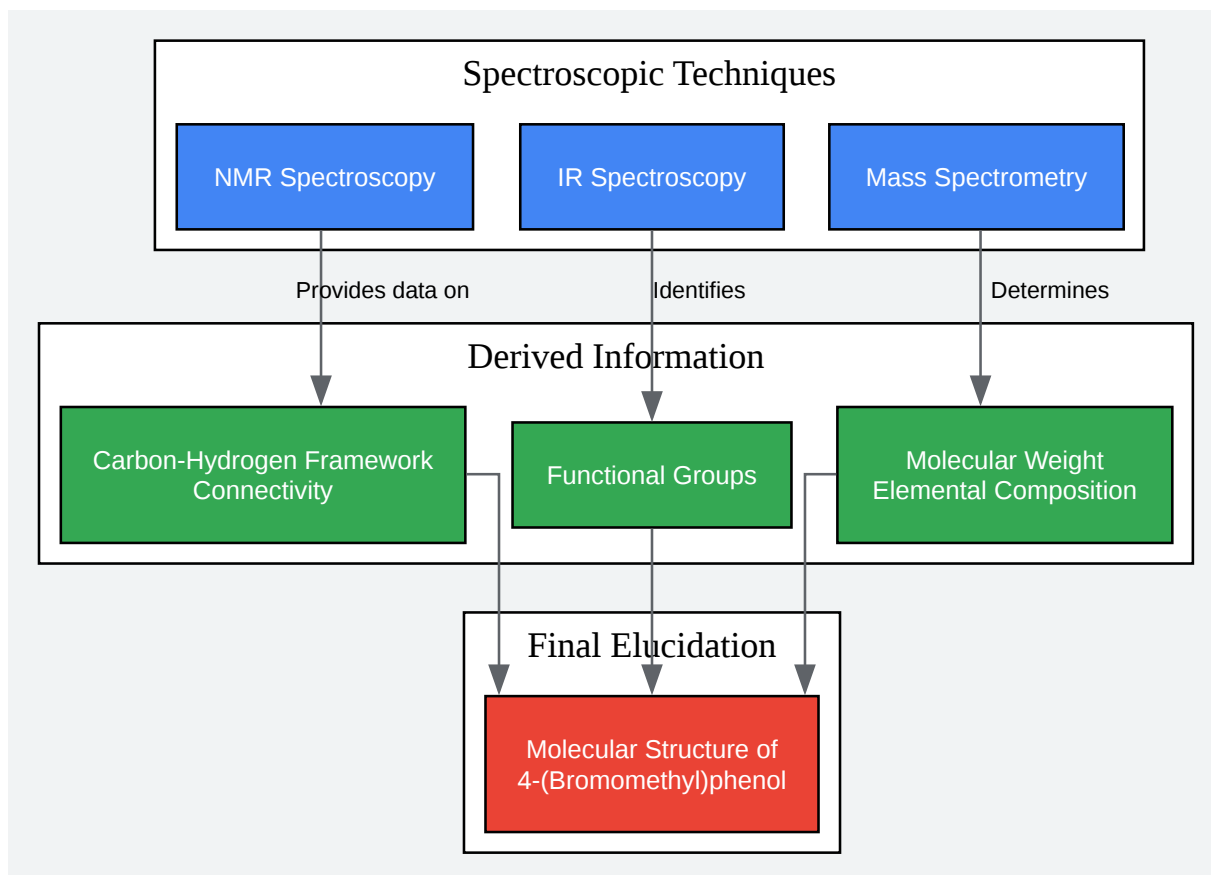
- Load a small amount of the solid sample into a capillary tube.
- Insert the capillary tube into the direct insertion probe.

Electron Ionization (EI) Mass Spectrometry:

- Ionization Method: Electron Ionization (EI).[\[1\]](#)[\[2\]](#)
- Electron Energy: 70 eV.[\[2\]](#)
- Ion Source Temperature: 150-250 °C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like **4-(Bromomethyl)phenol** using the described spectroscopic techniques.



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Caption: Logical workflow for molecular structure elucidation using NMR, IR, and MS.

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References

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- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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